molecular formula C11H5NO4 B12310183 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid

6-Cyano-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B12310183
M. Wt: 215.16 g/mol
InChI Key: ABAURTVUWMOURX-UHFFFAOYSA-N
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Description

6-Cyano-4-oxo-4H-chromene-2-carboxylic acid is a compound belonging to the class of coumarin derivatives. It is characterized by its molecular formula C11H5NO4 and a molecular weight of 215.16 g/mol . This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid typically involves the condensation of aldehydes, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as thiourea dioxide in an aqueous medium . This reaction is a one-pot synthesis method that yields the desired product efficiently.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Cyano-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is known to affect various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 6-Cyano-4-oxo-4H-chromene-2-carboxylic acid is unique due to its cyano and carboxylic acid functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H5NO4

Molecular Weight

215.16 g/mol

IUPAC Name

6-cyano-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C11H5NO4/c12-5-6-1-2-9-7(3-6)8(13)4-10(16-9)11(14)15/h1-4H,(H,14,15)

InChI Key

ABAURTVUWMOURX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C=C(O2)C(=O)O

Origin of Product

United States

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